molecular formula C7H13NO2 B578266 Ethyl 3-amino-2-methylbut-2-enoate CAS No. 14369-90-5

Ethyl 3-amino-2-methylbut-2-enoate

Cat. No. B578266
CAS RN: 14369-90-5
M. Wt: 143.186
InChI Key: AHHWYDQKFSHGNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-2-methylbut-2-enoate is a chemical compound with the molecular formula C7H13NO2 . It is a white to yellow solid .


Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-2-methylbut-2-enoate can be represented by the InChI code: 1S/C7H13NO2/c1-4-10-7(9)5(2)6(3)8/h4,8H2,1-3H3/b6-5- . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 3-amino-2-methylbut-2-enoate is a white to yellow solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Crystal Packing Interactions : Zhang et al. (2011) demonstrated that Ethyl 3-amino-2-methylbut-2-enoate exhibits rare N⋯π and O⋯π interactions, contributing to an understanding of crystal packing phenomena (Zhang, Wu, & Zhang, 2011).

  • Regio- and Stereoselective Addition : Korotaev et al. (2013) reported on the highly regio- and stereoselective addition of Ethyl 3-amino-2-methylbut-2-enoates to certain compounds, aiding in the creation of complex chemical structures (Korotaev, Barkov, Sokovnina, & Sosnovskikh, 2013).

  • Spectroscopic and Theoretical Studies : Koca et al. (2014) synthesized and characterized a derivative of Ethyl 3-amino-2-methylbut-2-enoate, providing insights into molecular structure through experimental and theoretical vibrational spectra (Koca, Sert, Gümüş, Kani, & Çırak, 2014).

  • Synthesis and Stereochemistry : Brettle et al. (1973) discussed the synthesis and stereochemistry of derivatives of 2-methylbut-2-enoic acid, contributing to the field of organic synthesis (Brettle, Hydes, Seddon, Sutton, & Tooth, 1973).

  • Analogues of Neurotransmitter GABA : Duke et al. (2004) synthesized analogues of the neurotransmitter GABA from Ethyl 3-amino-2-methylbut-2-enoate, which has implications in neuroscience and pharmacology (Duke, Chebib, Hibbs, Mewett, & Johnston, 2004).

  • Synthesis of Pyrazoles : Aly et al. (2017) utilized Ethyl 3-amino-2-methylbut-2-enoate in the synthesis of pyrazole derivatives, expanding the repertoire of heterocyclic chemistry (Aly, Ramadan, El-aziz, Bräse, Brown, Fathy, & Nieger, 2017).

  • Flavoring Compounds in Food Microbiology : Grondin et al. (2015) investigated the production of flavoring compounds by yeast species, where Ethyl 3-amino-2-methylbut-2-enoate was identified as one of the volatile organic compounds, indicating its relevance in food science (Grondin, Cheong Sing, Caro, Raherimandimby, Randrianierenana, James, Nueno-Palop, François, & Petit, 2015).

Safety And Hazards

While specific safety and hazard information for Ethyl 3-amino-2-methylbut-2-enoate was not found, general safety measures for handling similar compounds include avoiding contact with skin and eyes, not breathing in mist/vapors/spray, and using personal protective equipment .

properties

IUPAC Name

ethyl 3-amino-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-4-10-7(9)5(2)6(3)8/h4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHWYDQKFSHGNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-2-methylbut-2-enoate

Citations

For This Compound
1
Citations
R Striela, G Urbelis, J Sūdžius, S Stončius… - … : Online Journal of …, 2016 - researchgate.net
… Ethyl 3-amino-2-methylbut-2-enoate (6). Ethyl 2-methyl-3-oxobutanoate (30 g, 0.21 mol) was dissolved in NH4OH (50 mL) and stirred at 20 C for 72 h. Precipitate was filtered and …
Number of citations: 2 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.